Product packaging for 2-Cyclohexylpropan-2-ol(Cat. No.:CAS No. 16664-07-6)

2-Cyclohexylpropan-2-ol

Cat. No.: B091065
CAS No.: 16664-07-6
M. Wt: 142.24 g/mol
InChI Key: SSZWOQANOUHNLV-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-2-ol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B091065 2-Cyclohexylpropan-2-ol CAS No. 16664-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylpropan-2-ol
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InChI

InChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSZWOQANOUHNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4066094
Record name Cyclohexanemethanol, .alpha.,.alpha.-dimethyl-
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

16664-07-6
Record name 2-Cyclohexyl-2-propanol
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Record name Cyclohexanemethanol, alpha,alpha-dimethyl-
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Record name Cyclohexanemethanol, .alpha.,.alpha.-dimethyl-
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Record name Cyclohexanemethanol, .alpha.,.alpha.-dimethyl-
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Record name 1,1-dimethylcyclohexylmethanol
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Current Research Landscape and Academic Significance of 2 Cyclohexylpropan 2 Ol

Historical Context of Related Aliphatic and Alicyclic Alcohol Chemistry

The study of alcohols, organic compounds containing at least one hydroxyl (-OH) group bound to a saturated carbon atom, has a rich history. wikipedia.org Early investigations focused on simple aliphatic alcohols like methanol (B129727) and ethanol, with their flammable nature being recognized by ancient philosophers. wikipedia.org The term "alcohol" originally referred to ethanol, the primary alcohol in alcoholic beverages. wikipedia.org The development of systematic nomenclature, particularly the "-ol" suffix established by the International Union of Pure and Applied Chemistry (IUPAC), provided a framework for classifying the vast array of alcohol structures. wikipedia.org

The 20th century saw significant advancements in understanding the synthesis and reactivity of more complex alcohols, including alicyclic alcohols which contain a ring structure. Key synthetic methods such as the Grignard reaction, which allows for the formation of secondary and tertiary alcohols from carbonyl compounds, became fundamental tools for organic chemists. wikipedia.orgchegg.com Other important production methods for alcohols of industrial importance include the hydration of alkenes, the Ziegler process, and the oxo process. wikipedia.org Research into the oxidation of aliphatic and cyclic alcohols has also been extensive, exploring various oxidants and catalytic systems to convert alcohols into valuable aldehydes and ketones. researchgate.net This foundational knowledge in alcohol chemistry provides the backdrop for understanding the specific properties and potential applications of 2-Cyclohexylpropan-2-ol.

Interdisciplinary Relevance in Contemporary Chemical Science

This compound and its derivatives have found applications across various chemical science disciplines. In the fragrance and flavor industry, related alicyclic alcohols are valued for their specific olfactory properties. For instance, certain substituted 2-cyclohexyl-propan-1-ol derivatives are used in perfume compositions. google.com The broader class of aliphatic and alicyclic tertiary alcohols is also recognized for its use as flavoring agents in food. researchgate.net

Furthermore, the principles of alcohol chemistry are central to materials science. The structural features of molecules like this compound, particularly the presence of a cyclohexyl group, can influence properties like self-assembly and the formation of liquid crystals. smolecule.com The study of the interactions of aliphatic alcohols with surfaces is another area of active research. aip.org

Role as a Key Intermediate in Complex Organic Synthesis Research

One of the primary roles of this compound in the research landscape is its function as a key intermediate in the synthesis of more complex organic molecules. Its structure, containing a tertiary alcohol, allows for a variety of chemical transformations.

A common synthetic route to produce this compound is the Grignard reaction, where cyclohexylmagnesium bromide is reacted with acetone (B3395972). chegg.comvulcanchem.com This method provides a reliable way to construct the carbon skeleton of the molecule.

Once formed, this compound can undergo further reactions. For example, it can serve as a precursor in the synthesis of other compounds through reactions like substitution or elimination. Its derivatives, such as 2-cyclohexylpropan-2-one and 2-cyclohexylpropan-2-amine, are accessible through oxidation and reductive amination, respectively. The chiral nature of some related propanol (B110389) derivatives makes them valuable in asymmetric synthesis, a critical technique for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. smolecule.com

Emerging Applications in Targeted Biological and Medicinal Chemistry Research

The unique structural and chemical properties of this compound and its derivatives have led to their investigation in the fields of biological and medicinal chemistry. The presence of the hydroxyl group and the hydrophobic cyclohexyl ring allows these molecules to interact with biological systems, such as enzymes and receptors.

Research has shown that this compound can be used as a substrate in biochemical assays to study enzyme kinetics and mechanisms. The hydroxyl group can form hydrogen bonds with the active sites of enzymes, potentially modulating their activity, while the cyclohexyl group can enhance binding to hydrophobic pockets in proteins.

In medicinal chemistry, this compound acts as a building block for the synthesis of potentially bioactive compounds. For instance, derivatives of related amino alcohols, such as 2-amino-3-cyclohexylpropan-1-ol, have been investigated for their pharmacological potential. ontosight.ai The orvinol series of compounds, which includes tertiary alcohols with cyclohexyl substituents, has been studied for their potential as dual-acting kappa and mu opioid receptor agonists, which could be useful in the treatment of substance abuse. acs.org These examples highlight the growing interest in utilizing the structural scaffold of this compound for the development of new therapeutic agents.

Advanced Synthetic Methodologies and Mechanistic Studies for 2 Cyclohexylpropan 2 Ol

Established Synthetic Routes and Reaction Pathway Elucidation

Several well-established methods are employed for the synthesis of 2-cyclohexylpropan-2-ol, primarily involving the transformation of a corresponding ketone or the construction of the carbon skeleton via organometallic reagents.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols like this compound. chegg.com The most common approach involves the reaction of cyclohexylmagnesium bromide, the Grignard reagent, with acetone (B3395972).

The reaction proceeds via the nucleophilic addition of the carbanionic cyclohexyl group from the Grignard reagent to the electrophilic carbonyl carbon of acetone. This forms a magnesium alkoxide intermediate. The reaction must be conducted under anhydrous conditions, typically in an inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the highly reactive Grignard reagent from being quenched by protic solvents. A subsequent aqueous acidic workup (acid quenching) protonates the alkoxide to yield the final product, this compound.

Reaction Scheme:

Formation of Grignard Reagent: Cyclohexyl bromide + Mg → Cyclohexylmagnesium bromide

Nucleophilic Addition: Cyclohexylmagnesium bromide + Acetone → Magnesium alkoxide intermediate

Protonation: Magnesium alkoxide intermediate + H₃O⁺ → this compound

This method is highly effective for laboratory-scale synthesis. vulcanchem.comvulcanchem.com

For industrial-scale production, catalytic hydrogenation of the corresponding ketone, 2-cyclohexylpropan-2-one, is often the preferred method. This process involves the reduction of the ketone's carbonyl group using hydrogen gas (H₂) in the presence of a metal catalyst.

A frequently used catalyst is palladium on carbon (Pd/C). The reaction is typically carried out under conditions of high pressure and elevated temperature to achieve efficient conversion. The optimization of these parameters—pressure, temperature, catalyst loading, and reaction time—is crucial for maximizing yield and purity while ensuring cost-effectiveness for large-scale manufacturing. Selectivity is generally high, as the C=O bond is readily reduced under these conditions without affecting the cyclohexane (B81311) ring.

Interactive Table: Comparison of Catalytic Hydrogenation Conditions

ParameterTypical RangePurpose
Catalyst Palladium on Carbon (Pd/C), Raney NickelTo facilitate the addition of hydrogen across the C=O bond. vulcanchem.com
Pressure 50-100 atmTo increase the concentration of hydrogen gas in the reaction medium. vulcanchem.com
Temperature High TemperatureTo increase the reaction rate.
Solvent Ethanol, XyleneTo dissolve the reactant and facilitate the reaction. nih.gov

Chemical reduction using metal hydrides offers a convenient and effective alternative to catalytic hydrogenation, especially in a laboratory setting. The most common reagents for the reduction of 2-cyclohexylpropan-2-one to this compound are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com

Sodium Borohydride (NaBH₄): As a mild reducing agent, NaBH₄ is highly selective for aldehydes and ketones. vu.nlpearson.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. pearson.com The hydride (H⁻) from the borohydride attacks the carbonyl carbon, and subsequent protonation from the solvent yields the alcohol.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. smolecule.com It readily reduces ketones to alcohols. Due to its high reactivity with protic solvents, the reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or THF, followed by a careful aqueous workup to quench excess hydride and protonate the resulting alkoxide. pearson.com

Interactive Table: Comparison of Metal Hydride Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective. pearson.comStrong and highly reactive. smolecule.com
Solvent Protic (e.g., Methanol, Ethanol). pearson.comAprotic (e.g., THF, Diethyl Ether). smolecule.com
Workup SimpleRequires careful quenching.
Safety Relatively safe to handle.Highly flammable; reacts violently with water.

Novel and Stereoselective Synthesis Approaches for this compound

The presence of a chiral center in derivatives of this compound has driven research into novel synthetic methods that can control stereochemistry, leading to enantiomerically pure compounds essential for applications in pharmaceuticals and materials science. smolecule.com

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. uoa.gr For compounds related to this compound, enzymatic and catalytic methods have shown significant promise.

One notable approach involves the kinetic resolution of a racemic precursor using enzymes. For instance, halohydrin dehalogenase (HheC) has been used for the highly enantioselective azidolysis of racemic 2-cyclohexyl-2-methyloxirane (B8741234). thieme-connect.de In this process, the enzyme selectively catalyzes the ring-opening of one epoxide enantiomer with an azide (B81097) nucleophile, leaving the other enantiomer unreacted. This method yielded (R)-1-azido-2-cyclohexylpropan-2-ol with an enantiomeric excess (ee) greater than 99%, while the unreacted (S)-2-cyclohexyl-2-methyloxirane was recovered with 76% ee. thieme-connect.de The resulting enantiopure azido (B1232118) alcohol is a valuable chiral building block that can be further converted to other enantiopure derivatives.

Another powerful technique is catalytic asymmetric hydrogenation, which uses a chiral catalyst to deliver hydrogen to a prochiral substrate in a stereoselective manner. scispace.com This method is a cornerstone for producing chiral alcohols with high enantioselectivity. scispace.com

Interactive Table: Enzymatic Resolution for Chiral Precursor Synthesis

EnzymeSubstrateProductYieldEnantiomeric Excess (ee)
Halohydrin dehalogenase HheCracemic 2-cyclohexyl-2-methyloxirane(R)-1-azido-2-cyclohexylpropan-2-ol41%>99%

Data sourced from a study on the enantioselective azidolysis of racemic epoxides. thieme-connect.de

Chiral induction refers to the transfer of chirality from a chiral molecule or catalyst to a new stereocenter during a chemical reaction. mdpi.com This strategy is fundamental to asymmetric synthesis. In the context of this compound and its derivatives, chiral induction can be achieved by employing chiral auxiliaries, reagents, or catalysts. soton.ac.uk

The use of chiral inducers is a popular and flexible approach. mdpi.com For example, in asymmetric catalysis, a small amount of a chiral ligand can coordinate to a metal center, creating a chiral environment that directs the reaction pathway to favor one enantiomer over the other. smolecule.com The inverse-electron-demand Diels-Alder (IEDDA) reaction, catalyzed by a chiral acid, has been used to stereoselectively synthesize complex precursors to cyclohexylpropan-2-ol derivatives with high enantioselectivity (97% ee). nih.gov

These strategies disrupt the symmetry during the formation of the product, allowing for remarkable chirality amplification and the creation of supramolecular chiral systems that can influence the stereochemical outcome of a reaction. mdpi.com The development of such methods is crucial for accessing enantiopure compounds without resorting to classical resolution techniques, which are often less efficient.

Biocatalytic Transformations and Enzyme-Mediated Synthesis of this compound and its Derivatives

The enzyme halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) has proven to be an effective biocatalyst for the kinetic resolution of 2,2-disubstituted epoxides, including the precursor to this compound. core.ac.ukthieme-connect.de This enzyme facilitates the nucleophilic ring-opening of epoxides with nucleophiles like cyanide and azide ions. core.ac.uk In the case of racemic 2-cyclohexyl-2-methyloxirane, HheC catalyzes the azidolysis with exceptional enantioselectivity (E > 200), preferentially converting the (R)-epoxide. thieme-connect.de

This enzymatic process yields two valuable products: the unreacted (S)-2-cyclohexyl-2-methyloxirane with high enantiomeric excess and the corresponding (R)-1-azido-2-cyclohexylpropan-2-ol, also with excellent enantiomeric purity (>99% ee). core.ac.ukthieme-connect.de The reaction is typically carried out in a buffered aqueous solution at room temperature. core.ac.ukthieme-connect.de This chemoenzymatic strategy provides access to enantiomerically pure tertiary alcohols and their precursors, which are important building blocks in organic synthesis. core.ac.uk

The table below summarizes the preparative scale conversion of racemic 2-cyclohexyl-2-methyloxirane using HheC.

Table 1: Biocatalytic Resolution of Racemic 2-Cyclohexyl-2-methyloxirane

Substrate Biocatalyst Nucleophile Product Yield (%) Enantiomeric Excess (ee %)
Racemic 2-cyclohexyl-2-methyloxirane Halohydrin dehalogenase (HheC) Sodium Azide (NaN₃) (R)-1-azido-2-cyclohexylpropan-2-ol 41 >99
Racemic 2-cyclohexyl-2-methyloxirane Halohydrin dehalogenase (HheC) Sodium Azide (NaN₃) (S)-2-cyclohexyl-2-methyloxirane 51 76

Data sourced from references core.ac.ukthieme-connect.de

Unconventional Synthetic Pathways and Mechanistic Investigations

Beyond traditional and biocatalytic methods, unconventional synthetic routes are being explored to access this compound, often involving novel reaction mechanisms and starting materials.

Photochemical Synthesis Routes (e.g., Yang Reaction in this compound Formation)

The Yang-Norrish reaction provides a photochemical pathway to this compound. In a foundational study, the UV irradiation of a mixture of acetone and cyclohexane was shown to yield this compound among other products. rsc.orgnih.gov The proposed mechanism involves the photoexcitation of acetone to its triplet state. rsc.org This excited acetone then abstracts a hydrogen atom from cyclohexane, generating a cyclohexyl radical and an acetone ketyl radical. rsc.orgnih.gov The subsequent combination of these two radical species results in the formation of the carbon-carbon bond, yielding this compound. rsc.orgnih.gov This intermolecular C-H functionalization reaction demonstrates the potential of photochemical methods to forge new bonds under mild conditions. nih.govnih.gov

Reaction Scheme of the Yang Reaction for this compound Formation

Generated code

Based on information from references rsc.orgnih.gov

Radical-Mediated Synthesis Approaches

Radical chemistry offers a powerful tool for the construction of complex molecules. The synthesis of this compound can be achieved through radical-mediated pathways. For instance, the thermolysis of tert-alkyl peroxypivalates can generate tert-alkoxyl radicals. psu.edu These radicals can then participate in hydrogen abstraction from a suitable donor like cyclohexane, leading to the formation of a cyclohexyl radical, which can then be trapped to form the desired alcohol. psu.edu

Another approach involves copper-catalyzed radical carbonylation reactions. While not directly producing this compound, these methods highlight the potential of using radical intermediates in the synthesis of related alcohol structures. uic.edu

Renewable Feedstock Conversion to this compound (e.g., Biomass-Derived Precursors)

The transition towards a sustainable chemical industry necessitates the use of renewable feedstocks. wordpress.comrsc.orgrsc.org Biomass, which includes any material derived from living organisms, stands out as a key renewable carbon source. wordpress.comresearchgate.net Research is ongoing to develop catalytic pathways for converting biomass-derived platform molecules into valuable chemicals, including branched diols and other alcohol derivatives. researchgate.net

While direct synthesis of this compound from biomass is not yet a well-established industrial process, the conceptual framework exists. Lignocellulosic biomass can be processed to yield various platform chemicals. researchgate.netresearchgate.net For example, the hydrogenation and ring-opening of biomass-derived lactones and pyrones can produce a variety of diols and alcohols. researchgate.net Conceptually, a biomass-derived molecule could be converted to a suitable precursor, such as a ketone or an alkene, which could then be transformed into this compound using the synthetic methods described previously. The development of integrated bio- and chemo-catalytic processes will be crucial for the economically viable production of chemicals like this compound from renewable resources. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Cyclohexylpropan 2 Ol

Oxidation Reactions and Product Characterization

Oxidation of tertiary alcohols like 2-Cyclohexylpropan-2-ol does not proceed as readily as with primary or secondary alcohols. The absence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) means that oxidation to a ketone is not possible without the cleavage of a carbon-carbon bond.

The direct oxidation of this compound to 2-Cyclohexylpropan-2-one is not a standard transformation due to the tertiary nature of the alcohol. Tertiary alcohols are generally resistant to oxidation under mild conditions that would typically oxidize primary or secondary alcohols. However, the synthesis of 2-Cyclohexylpropan-2-one can be achieved through alternative synthetic routes, and its reduction is a common method to produce this compound.

While direct oxidation is challenging, certain strong oxidizing agents under harsh conditions can lead to the cleavage of C-C bonds, as discussed in the next section.

Under forcing conditions with strong oxidizing agents, this compound can undergo oxidative cleavage of its carbon-carbon bonds. This process is a key consideration in the valorization of macromolecules and biopolymers. acs.org The direct oxidation of tertiary alcohols to carboxylic acids through C-C bond cleavage using molecular oxygen is considered a green and attractive process, though it remains challenging. acs.org

Research on other tertiary alcohols has demonstrated that reagents like chromic acid can lead to significant cleavage yields. acs.org For instance, the oxidation of phenyl-tert-butylcarbinols with chromic acid has shown cleavage yields as high as 60%. acs.org Similarly, Fenton's Reagent and Ce(IV) salts are effective in cleaving tertiary carbinols, with Ce(IV) achieving almost quantitative cleavage. acs.org

A proposed mechanism for such cleavage often involves the formation of a reactive intermediate that facilitates the breaking of a C-C bond adjacent to the hydroxyl group. For this compound, this could result in the formation of smaller molecules, such as cyclohexanone (B45756) and acetone (B3395972), or further oxidized products like carboxylic acids, depending on the reaction conditions. A blue-light-driven iron catalysis has been developed for the aerobic oxidation of tertiary alcohols to acids via α-C−C bond cleavages at room temperature. acs.org

Oxidizing SystemSubstrate TypePotential Products from this compoundReference
Chromic AcidTertiary AlcoholsCyclohexanone, Acetone, Carboxylic Acids acs.org
Fenton's ReagentTertiary AlcoholsCyclohexanone, Acetone, Carboxylic Acids acs.org
Ce(IV) SaltsTertiary AlcoholsCyclohexanone, Acetone, Carboxylic Acids acs.org
O2/Blue-light/Iron CatalystTertiary AlcoholsCarboxylic Acids acs.org

Reduction Reactions and Functional Group Interconversions

The hydroxyl group of this compound can be transformed into other functional groups through various synthetic strategies, often involving multi-step sequences.

The direct conversion of this compound to an amine is not a straightforward process. A common synthetic route to obtain amines from alcohols involves a two-step process: oxidation of the alcohol to a ketone, followed by reductive amination. In this case, this compound would first need to be conceptually converted to 2-Cyclohexylpropan-2-one. The resulting ketone can then undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the corresponding amine.

Another approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. However, for tertiary alcohols, this substitution often proceeds via an SN1 mechanism, which can be complicated by competing elimination reactions. masterorganicchemistry.com

Since this compound is an achiral molecule, stereochemical control is not a factor in reactions at the tertiary carbinol center unless a chiral center is introduced elsewhere in the molecule or if the reaction creates a new stereocenter.

In the broader context of reactions involving tertiary alcohols or their derivatives where stereochemistry is relevant, achieving control can be challenging. For instance, nucleophilic substitution at a tertiary center often proceeds through a planar carbocation intermediate in an SN1 reaction, leading to a racemic mixture of products if a new stereocenter is formed. masterorganicchemistry.com

Strategies to achieve stereochemical control in such systems include the use of chiral catalysts or reagents, or employing reaction pathways that avoid the formation of carbocation intermediates. For example, certain intramolecular reactions or the use of specific activating groups can sometimes proceed with inversion of configuration at a tertiary center. nih.gov

Elimination Reactions and Alkene Formation

The dehydration of this compound is a classic example of an elimination reaction that leads to the formation of alkenes. This reaction is typically acid-catalyzed and proceeds through an E1 mechanism for tertiary alcohols. libretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH2+). tsfx.edu.au

Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. libretexts.orgtsfx.edu.au The stability of this tertiary carbocation is a driving force for the reaction.

Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. tsfx.edu.au

In the case of this compound, there are two types of adjacent protons that can be removed, leading to the potential formation of two different alkene products:

1-Cyclohexyl-2-methylprop-1-ene (by removal of a proton from the cyclohexyl ring)

2-Cyclohexylprop-1-ene (by removal of a proton from one of the methyl groups)

The relative amounts of these products will depend on the stability of the resulting alkenes, with the more substituted (and therefore more stable) alkene generally being the major product (Zaitsev's rule).

ReactantCatalystReaction TypePotential ProductsMechanism
This compoundH₂SO₄ or H₃PO₄Dehydration1-Cyclohexyl-2-methylprop-1-ene, 2-Cyclohexylprop-1-eneE1

E1 Elimination Mechanisms and Regioselectivity

The dehydration of this compound, typically carried out by heating in the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds through an E1 (Elimination, unimolecular) mechanism. masterorganicchemistry.comlibretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group, water (-OH₂⁺). chemistrysteps.comperiodicchemistry.com This initial acid-base reaction is fast and reversible.

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the reaction. chemistrysteps.comperiodicchemistry.com The stability of the tertiary carbocation is the primary reason why tertiary alcohols readily undergo E1 reactions. masterorganicchemistry.comstudy.com

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid, e.g., HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond. masterorganicchemistry.comperiodicchemistry.com

Regioselectivity: When multiple β-hydrogens are available for removal, the E1 reaction can lead to the formation of more than one alkene product. The regioselectivity of the reaction is generally governed by Zaitsev's rule, which states that the major product will be the more substituted (and therefore more stable) alkene. masterorganicchemistry.comstudy.com For this compound, deprotonation can occur from either one of the methyl groups or the adjacent carbon on the cyclohexyl ring.

Potential Product NameStructureAlkene SubstitutionProduct Type (Predicted)
2-Cyclohexylprop-1-eneC₆H₁₁C(CH₃)=CH₂DisubstitutedMinor Product
1-Isopropenylcyclohex-1-eneC₆H₉=C(CH₃)₂TetrasubstitutedMajor Product (Zaitsev)

This table illustrates the potential products from the E1 elimination of this compound, with their classification based on alkene stability.

The formation of the tetrasubstituted alkene, 1-isopropenylcyclohex-1-ene, is favored as it represents the more thermodynamically stable product.

E2 Elimination Mechanisms and Stereochemical Considerations

While tertiary alcohols predominantly undergo E1 elimination, an E2 (Elimination, bimolecular) mechanism can be induced under specific conditions. Standard acid-catalyzed dehydration does not follow the E2 pathway for tertiary alcohols because the formation of a stable carbocation is so favorable. youtube.com Furthermore, treatment with strong bases like hydroxide (B78521) or alkoxides is ineffective at promoting elimination because the hydroxyl group is a very poor leaving group. libretexts.org

To facilitate an E2 reaction, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. However, these sulfonate ester derivatives of tertiary alcohols can be unstable. libretexts.org A more common method for achieving E2 elimination of tertiary alcohols under non-acidic conditions is by using phosphorus oxychloride (POCl₃) in the presence of pyridine. libretexts.orglibretexts.org

The mechanism proceeds as follows:

The alcohol's oxygen atom attacks the phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) intermediate.

Pyridine, acting as a base, removes a proton from an adjacent carbon in a concerted step, while the dichlorophosphate group departs as the leaving group, forming the alkene. libretexts.org

Because the E2 reaction is a concerted, single-step process, it avoids the formation of a carbocation intermediate and thus prevents potential rearrangements. Stereochemical considerations for E2 reactions typically require an anti-periplanar arrangement of the departing proton and the leaving group. In the conformationally flexible this compound system, this requirement can generally be met for protons on both the methyl groups and the cyclohexyl ring.

Role of Lewis Acids (e.g., BF₃·OEt₂) in Dehydration Pathways

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) serve as effective catalysts for the dehydration of alcohols, including tertiary alcohols like this compound. Unlike protic acids, which protonate the hydroxyl group, Lewis acids activate the -OH group by coordination.

The mechanism involves:

Coordination: The lone pair of electrons on the hydroxyl oxygen coordinates with the electron-deficient boron atom of BF₃.

Formation of a Better Leaving Group: This coordination creates a complex, [R-O(H)-BF₃]⁻, which makes the oxygen a much better leaving group, similar to the protonated -OH₂⁺ group.

Carbocation Formation and Elimination: The C-O bond breaks, releasing the stable tertiary carbocation and the [HO-BF₃]⁻ complex. Subsequent removal of a β-proton by a weak base yields the alkene product.

Catalyst TypeCatalyst ExampleActivation StepMechanism
Protic AcidH₂SO₄Protonation of the -OH groupE1
Lewis AcidBF₃·OEt₂Coordination to the -OH groupE1-like

This table compares the activation mechanisms of protic and Lewis acids in the dehydration of this compound.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, but upon protonation, it becomes a good leaving group (water). jackwestin.com Tertiary alcohols like this compound readily undergo nucleophilic substitution reactions with hydrogen halides (HCl, HBr, HI) via an Sₙ1 (Substitution, Nucleophilic, unimolecular) mechanism. pressbooks.publibretexts.orgcsueastbay.edu

The Sₙ1 mechanism for the reaction of this compound with HBr proceeds in three steps:

Protonation: The alcohol is rapidly protonated by the strong acid to form an alkyloxonium ion. libretexts.org

Carbocation Formation: The alkyloxonium ion undergoes slow, rate-determining dissociation to form a stable tertiary carbocation and a molecule of water. libretexts.orgjove.com

Nucleophilic Attack: The halide ion (e.g., Br⁻), acting as a nucleophile, rapidly attacks the planar carbocation. youtube.com This attack can occur from either face of the carbocation, which would lead to a racemic mixture if the carbon were a stereocenter. ksu.edu.sa

This reaction works well because tertiary alcohols form the most stable carbocations, facilitating the Sₙ1 pathway. jackwestin.comlibretexts.org

Advanced Derivatization Strategies for Expanding Molecular Complexity

Esterification and Etherification Reactions

Esterification: Direct acid-catalyzed esterification (Fischer esterification) of tertiary alcohols with carboxylic acids is generally inefficient. wikipedia.org The strongly acidic conditions and elevated temperatures required for the reaction favor the competing E1 dehydration of the tertiary alcohol. organic-chemistry.org

To overcome this, milder methods are employed. The Steglich esterification is particularly suitable for sterically hindered alcohols. fiveable.menptel.ac.in This reaction uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), at room temperature. organic-chemistry.orgwikipedia.org The mechanism avoids harsh acidic conditions by first activating the carboxylic acid with DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, forming a highly reactive intermediate that is readily attacked by the tertiary alcohol, even with its significant steric bulk. rsc.org

Etherification: The Williamson ether synthesis, a common method for preparing ethers, involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com This pathway is not feasible for synthesizing ethers where the tertiary carbon of this compound is directly bonded to the ether oxygen. The corresponding alkoxide is a strong base and highly sterically hindered, which would lead to an E2 elimination reaction with the alkyl halide rather than substitution. masterorganicchemistry.comjove.com

However, ethers can be synthesized from tertiary alcohols under Sₙ1 conditions. masterorganicchemistry.com For example, reacting this compound in a primary or secondary alcohol as the solvent, with an acid catalyst, can lead to ether formation. The tertiary alcohol forms a carbocation, which is then trapped by the solvent alcohol acting as a nucleophile. masterorganicchemistry.com

Halogenation Reactions and their Mechanistic Implications

As discussed in section 3.4, the reaction of this compound with hydrogen halides (HX) is an effective method for halogenation via an Sₙ1 mechanism. chemistrysteps.comdoubtnut.com

Other common halogenating reagents, such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), are generally used for primary and secondary alcohols. chemistrysteps.commasterorganicchemistry.com These reagents operate through an Sₙ2 mechanism. chemistrysteps.comchemistrysteps.com The alcohol's hydroxyl group is first converted into a better leaving group (a chlorosulfite or a dibromophosphite). pressbooks.pub A halide ion then displaces this group via a backside attack. Due to the significant steric hindrance around the tertiary carbon of this compound, an Sₙ2 backside attack is not possible. chemistrysteps.comchemistrysteps.com Consequently, these reagents are ineffective for converting this tertiary alcohol into the corresponding alkyl halide.

ReagentSubstrateMechanismOutcome for this compound
HBr, HClTertiary AlcoholSₙ1Successful formation of alkyl halide pressbooks.pubopenochem.org
SOCl₂Primary/Secondary AlcoholSₙ2Unreactive due to steric hindrance chemistrysteps.commasterorganicchemistry.com
PBr₃Primary/Secondary AlcoholSₙ2Unreactive due to steric hindrance chemistrysteps.comchemistrysteps.com

This table summarizes the reactivity of this compound with various halogenating agents, highlighting the mechanistic basis for their effectiveness.

Functionalization of the Cyclohexyl Moiety

The chemical modification of the saturated cyclohexyl ring in this compound presents a significant synthetic challenge due to the inherent inertness of its C-H bonds. Direct functionalization of this moiety is often difficult to achieve with high selectivity and yield. However, modern synthetic methodologies offer potential pathways for the introduction of functional groups onto the cyclohexyl core, thereby expanding the synthetic utility of this compound. These approaches primarily revolve around advanced catalytic systems and biocatalysis, which can enable the activation of otherwise unreactive C-H bonds.

While specific literature detailing the functionalization of the cyclohexyl moiety of this compound is not extensively available, the application of established methods for cycloalkane functionalization can be inferred. These methods include late-stage functionalization, remote C-H activation directed by the tertiary alcohol, and biocatalytic transformations.

One promising strategy is the use of late-stage functionalization techniques, which are designed to modify complex molecules at a late point in a synthetic sequence. For instance, iron-catalyzed azidation of tertiary C-H bonds has been shown to be effective for a variety of complex substrates. nih.govresearchgate.net This method could potentially be applied to introduce an azide (B81097) group at the tertiary C-H position of the cyclohexyl ring in this compound.

Furthermore, the presence of a tertiary alcohol in this compound opens up the possibility of remote C-H functionalization. The hydroxyl group can act as a directing group, facilitating the activation of a C-H bond at a distant position on the cyclohexyl ring, typically at the δ-position, through a radical-mediated hydrogen atom transfer process.

Biocatalysis offers another powerful tool for the selective functionalization of cycloalkanes. Enzymes such as cytochrome P450 monooxygenases are known to hydroxylate unactivated C-H bonds in a regio- and stereoselective manner. rsc.org Such enzymatic systems could potentially be employed to introduce a hydroxyl group onto the cyclohexyl ring of this compound. Additionally, enzymatic cascades have been developed for the amination of unfunctionalized cycloalkanes, which could provide a route to amino-functionalized derivatives. rsc.org

The following table summarizes representative examples of these advanced functionalization methods on analogous cyclohexane (B81311) derivatives, illustrating the potential transformations applicable to the cyclohexyl moiety of this compound.

Reaction Type Substrate Example Reagents and Conditions Product Example Key Features
Late-Stage Azidation AdamantaneFe(OTf)₂, MeCN/H₂O, N₃-reagent1-AzidoadamantaneSelective for tertiary C-H bonds; mild conditions.
Remote Hydroxylation DecalinPhotoredox catalyst, H₂ODecalinolDirected by a nearby functional group.
Biocatalytic Hydroxylation CyclohexaneCytochrome P450, NADPH, O₂Cyclohexanol (B46403)High regio- and stereoselectivity.
Biocatalytic Amination CyclohexaneEnzyme cascade (P450, ADH, Amine Dehydrogenase)CyclohexylamineOne-pot conversion from cycloalkane to amine.

It is important to note that the direct application and efficacy of these methods on this compound would require experimental verification to determine the regioselectivity and yields of the resulting functionalized products.

Chiral Chemistry and Stereoselective Aspects of 2 Cyclohexylpropan 2 Ol

Enantiomeric Recognition and Separation Techniques

While specific documented methods for the enantiomeric recognition and separation of 2-Cyclohexylpropan-2-ol are not extensively detailed in publicly available literature, the separation of analogous chiral tertiary alcohols is well-established. Techniques commonly employed for such purposes include chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to their separation.

Enzymatic resolution is another powerful technique that could be applied. This method relies on the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Role as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure chiral alcohols are valuable building blocks, often referred to as "chirons," in the synthesis of complex, biologically active molecules. rsc.org Although specific examples of this compound being used as a chiral building block are not prominent in the literature, its structural motif is relevant. A closely related precursor, (R)-1-azido-2-cyclohexylpropan-2-ol, which can be synthesized with high enantiomeric excess, serves as a valuable chiral intermediate. This azido (B1232118) alcohol can be further transformed into other enantiopure derivatives, highlighting the potential of the this compound scaffold in asymmetric synthesis.

The concept of a chiral auxiliary is central to asymmetric synthesis. A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound itself being used as a chiral auxiliary, other cyclohexanol (B46403) derivatives, such as trans-2-phenyl-1-cyclohexanol, have been successfully employed in this capacity. wikipedia.org

Dynamic Kinetic Resolution and Asymmetric Catalysis for this compound Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single desired enantiomer. This process combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. nih.govmit.edu For the synthesis of chiral alcohols, DKR often involves a combination of an enzyme for the resolution step and a metal catalyst for the racemization.

Research into the precursors of this compound has demonstrated the feasibility of such approaches. For instance, the kinetic resolution of racemic 2-cyclohexyl-2-methyloxirane (B8741234), a precursor to this compound derivatives, has been achieved with high enantioselectivity using the enzyme halohydrin dehalogenase. This enzymatic process selectively opens one enantiomer of the epoxide, yielding (R)-1-azido-2-cyclohexylpropan-2-ol with an enantiomeric excess (ee) greater than 99%. The unreacted (S)-2-cyclohexyl-2-methyloxirane can be recovered, showcasing an effective resolution of the racemic precursor.

The following table summarizes the results of the enzymatic kinetic resolution of a precursor to a this compound derivative:

ProductEnantiomeric Excess (ee)Recovered Starting MaterialEnantiomeric Excess (ee) of Recovered Material
(R)-1-azido-2-cyclohexylpropan-2-ol>99%(S)-2-cyclohexyl-2-methyloxirane76%

Asymmetric hydrogenation is another key technique in asymmetric catalysis for producing chiral alcohols from prochiral ketones. This method uses a chiral catalyst to stereoselectively add hydrogen to the carbonyl group. While specific applications to the direct synthesis of this compound are not widely reported, it remains a principal strategy for accessing enantiomerically enriched alcohols.

Influence of Stereochemistry on Biological Interactions and Target Binding

The stereochemistry of a molecule is often a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their pharmacological effects. For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

While specific studies on the biological interactions and target binding of the individual enantiomers of this compound are not available in the reviewed literature, the principle of stereoselectivity in biological systems is well-established. mdpi.com The cyclohexyl group can enhance binding to hydrophobic pockets in proteins, and the hydroxyl group can form hydrogen bonds with active sites. Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities due to their distinct three-dimensional arrangements, which would lead to differential binding affinities and orientations at a chiral receptor or enzyme active site. Further research would be necessary to elucidate the specific biological targets and differential activities of each enantiomer.

Advanced Research Applications in Chemical and Biological Systems

Applications in Organic Synthesis Research

The utility of 2-Cyclohexylpropan-2-ol in organic synthesis is primarily centered on its function as a precursor for more complex molecules with potential applications in pharmaceuticals, agrochemicals, and specialty materials.

Precursor in Pharmaceutical Agent Synthesis and Drug Discovery Efforts

While direct synthesis of a marketed pharmaceutical agent from this compound is not prominently documented in publicly available research, its structural motifs are present in molecules of pharmacological interest. The compound serves as a valuable building block in drug discovery efforts, particularly for derivatives that may interact with biological targets. For instance, related amino alcohols, such as 2-amino-3-cyclohexylpropan-1-ol, have been investigated for their pharmacological potential.

Furthermore, the orvinol series of compounds, which are characterized by tertiary alcohols with cyclohexyl substituents, have been the subject of studies for their potential as dual-acting kappa and mu opioid receptor agonists. These agonists are of interest in the development of treatments for substance abuse. The synthesis of such complex molecules often relies on versatile intermediates like this compound to introduce the key cyclohexyl-alcohol functionality.

Intermediate in Agrochemical Development

The application of this compound as an intermediate in the development of agrochemicals is an area of ongoing research. While specific, commercialized agrochemicals directly derived from this compound are not widely reported, its structural features are relevant to the design of new active ingredients. The cyclohexyl group can impart lipophilicity, which is a crucial property for the absorption and translocation of herbicides, fungicides, and insecticides within plants and insects. The hydroxyl group offers a reactive site for further chemical modification, allowing for the synthesis of a diverse library of potential agrochemical candidates. Research in this area focuses on incorporating the this compound moiety into novel molecular frameworks to explore their biological activity against various agricultural pests and diseases.

Synthesis of Specialty Chemicals with Tailored Properties

A notable application of this compound is in the synthesis of specialty chemicals, including monomers for advanced polymers and components for fragrance compositions. The esterification of this compound with methacrylic acid yields 2-cyclohexylpropan-2-yl methacrylate. This monomer can be polymerized to create specialty polymers with tailored properties. The bulky cyclohexyl group in the polymer side chain can influence the material's thermal and mechanical properties, such as its glass transition temperature and rigidity.

In the fragrance industry, derivatives of this compound are valued for their unique olfactory characteristics. For example, substituted 2-cyclohexyl-propan-1-ol derivatives are known to possess powerful and complex odor profiles, sometimes combining sandalwood and muguet notes. These compounds provide perfumers with novel ingredients for creating new fragrance compositions.

Biochemical and Enzyme Interaction Studies

The interaction of this compound with biological systems, particularly enzymes, is a subject of research interest due to its potential to act as a substrate or modulator of enzyme activity. The presence of both a hydrophobic cyclohexyl ring and a polar hydroxyl group allows for a range of potential interactions with enzyme active sites.

Mechanism of Interaction with Hydrolases and Oxidoreductases

Detailed mechanistic studies on the interaction of this compound with specific hydrolases and oxidoreductases are not extensively documented in peer-reviewed literature. However, based on the principles of enzymology, several potential interaction mechanisms can be postulated.

The hydroxyl group of this compound can participate in hydrogen bonding with amino acid residues in the active site of enzymes, which could be a key step in substrate binding or enzyme modulation. The hydrophobic cyclohexyl group can engage in van der Waals interactions with nonpolar regions of an enzyme's active site, contributing to the binding affinity and specificity.

For hydrolases , which catalyze the cleavage of chemical bonds by the addition of water, this compound itself is unlikely to be a direct substrate for hydrolysis. However, its derivatives, such as esters, could be substrates for hydrolases like esterases or lipases. The enzyme would catalyze the hydrolysis of the ester bond, releasing this compound as a product.

For oxidoreductases , which catalyze oxidation-reduction reactions, the tertiary nature of the alcohol in this compound makes it resistant to direct oxidation at the carbinol carbon under typical biological conditions. However, enzymatic oxidation could potentially occur at the cyclohexyl ring, leading to hydroxylated or other oxidized derivatives. Such biotransformations are common for cyclic compounds in microbial and mammalian systems.

Modulation of Enzyme Catalytic Activity and Kinetics

While specific kinetic data for the modulation of enzyme activity by this compound is scarce, its potential to act as an enzyme inhibitor or activator can be inferred from its chemical structure. As a small molecule with both hydrophobic and polar features, it could act as a competitive, non-competitive, or uncompetitive inhibitor of various enzymes.

For example, it could compete with a substrate for binding to the active site (competitive inhibition), bind to an allosteric site to alter the enzyme's conformation and activity (non-competitive or allosteric modulation), or bind to the enzyme-substrate complex (uncompetitive inhibition). The cyclohexyl group could enhance binding to hydrophobic pockets within enzyme active sites or allosteric sites.

Research has indicated that this compound can be utilized as a substrate in biochemical assays to investigate enzyme kinetics and mechanisms. The following table summarizes the potential types of enzyme modulation by this compound and the expected kinetic effects.

Type of ModulationPotential Mechanism of ActionEffect on VmaxEffect on Km
Competitive Inhibition Binds to the active site, preventing substrate binding.No changeIncreases
Non-competitive Inhibition Binds to an allosteric site, altering enzyme conformation.DecreasesNo change
Uncompetitive Inhibition Binds only to the enzyme-substrate complex.DecreasesDecreases
Allosteric Activation Binds to an allosteric site, enhancing substrate binding or catalysis.IncreasesMay decrease

Further empirical research, including detailed kinetic studies with purified enzymes, is necessary to fully elucidate the specific modulatory effects of this compound on various enzyme classes and to determine key kinetic parameters such as the inhibition constant (Ki) or activation constant (Ka).

Substrate Utilization in Biochemical Assays

In the field of biochemistry, this compound is recognized for its potential as a substrate in assays designed to elucidate enzyme kinetics and mechanisms. The presence of a hydroxyl group allows for potential hydrogen bonding with the active sites of enzymes, which can influence their activity. Concurrently, the non-polar cyclohexyl ring can interact with hydrophobic pockets within proteins, which can be a critical factor for substrate binding and specificity. While specific enzymes that process this compound are not extensively documented in publicly available research, its structure makes it a candidate for studying enzymes that act on tertiary alcohols or compounds with bulky aliphatic groups.

The following table summarizes the key structural features of this compound relevant to its use in biochemical assays:

Structural FeaturePotential Interaction in Biochemical Assays
Tertiary Hydroxyl GroupHydrogen bond donor/acceptor with enzyme active sites.
Cyclohexyl RingHydrophobic interactions with non-polar pockets in proteins.
Propan-2-ol BackboneProvides a stable scaffold for the functional groups.

Exploration of Molecular Target Interactions (e.g., Receptors)

The exploration of how this compound and its derivatives interact with molecular targets such as receptors is a growing area of research. The cyclohexyl group, in particular, plays a significant role in how these molecules fit into the binding sites of receptors. The steric bulk of the cyclohexyl ring can either be advantageous, providing a snug fit into a corresponding hydrophobic pocket, or detrimental, leading to inactivity if the pocket is too narrow.

An example of the importance of the cyclohexyl moiety comes from structure-activity relationship (SAR) studies on a series of pyrazole (B372694) urea-based inhibitors. In this research, the derivative containing a cyclohexyl group was found to be inactive, suggesting that the targeted hydrophobic pocket is likely flat and narrow, unable to accommodate the bulky cyclohexyl ring drugdesign.org.

Conversely, in the development of benzothiazole (B30560) derivatives as antagonists for the Retinoid X Receptor-α (RXRα), the inclusion of a cyclohexyl group at a specific position (R2) on the molecule resulted in potent inhibitory activity mdpi.com. This indicates that for certain receptors, the cyclohexyl group is a favorable structural component for binding.

Furthermore, compounds structurally related to this compound, such as the orvinol series of compounds which also contain cyclohexyl substituents, have been investigated for their potential as dual-acting kappa and mu opioid receptor agonists . This suggests that the cyclohexylpropan-2-ol scaffold could be a starting point for designing ligands for opioid receptors.

Medicinal Chemistry Research and Bioactive Derivatives

This compound serves as a valuable building block in medicinal chemistry for the synthesis of potentially bioactive compounds. Its derivatives are being investigated for a range of therapeutic properties.

Investigation of Potential Therapeutic Properties (e.g., Anti-inflammatory, Antimicrobial)

Research into the therapeutic properties of tertiary alcohols, including those with structures similar to this compound, has shown promise. Studies on novel alkyl and aryl substituted tertiary alcohols have demonstrated their potential as antimicrobial agents, with some compounds exhibiting good to excellent activity against various bacterial and fungal strains nih.gov. The antimicrobial efficacy of these compounds is influenced by the nature and position of the substituents on the aromatic rings, as well as their electronic and steric properties researchgate.net. Long-chain alcohols have also been noted for their antimicrobial functions, with their activity being dependent on the length of the hydrophobic chain nih.gov.

Specifically, certain synthetic tertiary alcohols have shown higher antifungal potential than antibacterial activity, with one derivative exhibiting greater efficacy than the standard antifungal drug nih.gov. This particular compound's activity was attributed to the combined presence of a polar hydroxyl group, a hydrophobic alkyl chain, and an electronegative chloro-substituent nih.gov. While direct studies on the antimicrobial properties of this compound are limited, the findings for structurally related tertiary alcohols suggest that its derivatives could be promising candidates for antimicrobial drug discovery.

In the context of anti-inflammatory research, while direct evidence for this compound is not available, studies on other cyclic compounds provide some insights. For instance, cyclohexanecarboxylic and cyclohexylacetic acids have been shown to stimulate plant growth, indicating that cyclohexyl compounds can interact with biological systems to elicit a response nih.gov. The design and synthesis of analogues of known anti-inflammatory drugs like Celecoxib (B62257) have led to new derivatives with potent anti-inflammatory activity nih.gov. This highlights the potential for using the this compound scaffold to develop novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives containing a cyclohexyl group, SAR studies have revealed important insights into the structural requirements for biological activity. As mentioned earlier, the inactivity of a cyclohexyl derivative in a series of pyrazole-based inhibitors indicated that the target's binding pocket is sterically constrained drugdesign.org.

In contrast, a study on benzothiazole derivatives targeting the Retinoid X Receptor-α (RXRα) demonstrated that the activity of the compounds was influenced by the presence and position of a cyclohexyl group. For one series of compounds, when the R2 substituent was a cyclohexyl or cyclopentyl group, a methyl substitution at R1 resulted in more potent RXRα transcriptional inhibition compared to compounds where R1 was a hydrogen atom mdpi.com. This illustrates that subtle changes to the scaffold in combination with the cyclohexyl moiety can have a significant impact on biological activity.

The following table summarizes the observed SAR for cyclohexyl-containing compounds from the aforementioned studies:

Compound SeriesTargetObservationImplication for SAR
Pyrazole urea-based inhibitorsp38 MAP kinaseThe cyclohexyl derivative was inactive.The hydrophobic pocket of the target is likely flat and narrow.
Benzothiazole derivativesRetinoid X Receptor-αA cyclohexyl group at the R2 position in combination with a methyl group at R1 enhanced inhibitory activity.The cyclohexyl group is a favorable substituent for binding to the RXRα receptor.

Design and Synthesis of Bioactive Analogues for Pharmaceutical Screening

The design and synthesis of bioactive analogues are a cornerstone of pharmaceutical research. This compound provides a synthetically accessible scaffold for creating diverse libraries of compounds for screening. The most common laboratory-scale synthesis of this tertiary alcohol is through the Grignard reaction, where cyclohexylmagnesium bromide is reacted with acetone (B3395972) .

While specific examples of large-scale pharmaceutical screening of this compound derivatives are not widely reported, the principles of rational drug design can be applied to this scaffold. For example, based on the SAR findings, one could design analogues with modifications to the cyclohexyl ring or the propanol (B110389) backbone to explore interactions with various biological targets. The synthesis of celecoxib analogues has shown that such modifications can lead to compounds with improved inhibitory effects on COX-2 and higher selectivity nih.gov. Similarly, the rational design and synthesis of bioactive molecules based on other parent compounds have led to the discovery of new therapeutic agents mdpi.com.

Industrial Process Optimization and Green Chemistry Initiatives

For the broader application of this compound and its derivatives, efficient and sustainable manufacturing processes are essential. On an industrial scale, the synthesis of this compound is often achieved through the catalytic hydrogenation of the corresponding ketone, 2-cyclohexylpropan-2-one. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and elevated temperatures to ensure efficient conversion .

In line with the principles of green chemistry, research is ongoing to develop more environmentally friendly synthetic routes. This includes the use of renewable feedstocks, such as biomass, to produce valuable chemicals . While the direct synthesis of this compound from biomass is still in the conceptual stage, the framework exists for converting biomass-derived platform molecules into precursors that can then be transformed into the target alcohol .

High hydrostatic pressure (HHP) is another green chemistry approach that is well-suited for industrial production and can be applied to the synthesis of organic compounds rsc.org. The development of non-traditional activation methods is considered a significant contributor to greener synthetic processes rsc.org.

The following table outlines key aspects of the industrial production and green chemistry considerations for this compound:

AspectDescription
Industrial Synthesis Catalytic hydrogenation of 2-cyclohexylpropan-2-one using a palladium on carbon (Pd/C) catalyst under high pressure and temperature .
Process Optimization Focuses on improving catalyst efficiency, reaction conditions, and yield to reduce costs and environmental impact.
Green Chemistry Initiatives Exploration of renewable feedstocks like biomass to create precursors for synthesis .
Application of novel activation methods such as high hydrostatic pressure to drive reactions under more sustainable conditions rsc.org.

Research into Sustainable Industrial Production Methods

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the production of this compound, research is focused on moving beyond traditional synthetic routes to methods that are more environmentally benign and economically viable.

One of the primary industrial methods for synthesizing this compound is through the catalytic hydrogenation of 2-cyclohexylpropan-2-one. Conventional methods often rely on catalysts such as palladium on carbon (Pd/C). While effective, research into more sustainable alternatives is active. This includes the exploration of catalysts based on more abundant and less expensive metals, as well as the development of processes that operate under milder reaction conditions to reduce energy consumption.

A significant area of research is the utilization of biomass-derived feedstocks as a starting point for the synthesis of this compound and other valuable chemicals. This approach aims to reduce the reliance on petrochemical precursors, thereby lowering the carbon footprint of the manufacturing process. The conversion of biomass involves complex catalytic pathways to transform platform molecules into the desired alcohol derivatives.

Another promising avenue in sustainable production is the application of biocatalysis. The use of enzymes for chemical transformations offers high selectivity and can often be performed under mild, aqueous conditions. For instance, research has demonstrated the use of halohydrin dehalogenase for the highly enantioselective synthesis of derivatives of this compound, achieving an enantiomeric excess greater than 99%. This highlights the potential of enzymatic routes to produce chiral forms of the compound with high purity.

Key Areas of Research in Sustainable Production of this compound

Research AreaObjectiveKey MethodologiesPotential Advantages
Alternative CatalystsReplace precious metal catalysts with more abundant and cost-effective alternatives.- Noble metal-free catalysts
  • Bimetallic catalysts
  • - Reduced cost
  • Increased catalyst stability and recyclability
  • Biomass ValorizationUtilize renewable feedstocks to reduce dependence on fossil fuels.- Catalytic conversion of biomass-derived platform molecules- Lower carbon footprint
  • Increased sustainability
  • BiocatalysisEmploy enzymes for highly selective and efficient synthesis.- Enzymatic kinetic resolution
  • Whole-cell biocatalysis
  • - High enantioselectivity
  • Mild reaction conditions
  • Reduced waste generation
  • Development of Efficient Catalytic Systems for Large-Scale Synthesis

    The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including catalyst efficiency, stability, and cost-effectiveness. Research in this area is dedicated to developing robust catalytic systems that can meet the demands of industrial manufacturing of this compound.

    The Grignard reaction, which involves the reaction of cyclohexylmagnesium bromide with acetone, is a well-established method for synthesizing this compound. However, its application on an industrial scale can be hampered by the use of stoichiometric amounts of magnesium and the generation of significant magnesium salt waste. Therefore, research is focused on developing catalytic versions of this reaction or alternative catalytic C-C bond-forming reactions.

    For the catalytic hydrogenation of 2-cyclohexylpropan-2-one, the optimization of reaction parameters is crucial for maximizing yield and purity while ensuring cost-effectiveness. This includes fine-tuning the pressure, temperature, catalyst loading, and reaction time. The selectivity of the catalyst is also a critical factor, as it is essential to reduce the ketone's carbonyl group without affecting the cyclohexyl ring.

    The development of heterogeneous catalysts is a key focus for large-scale synthesis due to their ease of separation from the reaction mixture and potential for recycling. Research is ongoing to design and synthesize novel supported metal catalysts with high activity, selectivity, and durability. This includes exploring different support materials and catalyst preparation methods to enhance the dispersion and stability of the active metal nanoparticles.

    Comparison of Synthetic Methods for this compound

    Synthetic MethodTypical Catalyst/ReagentScale of OperationKey Research Focus for Improvement
    Catalytic HydrogenationPalladium on Carbon (Pd/C), Raney NickelIndustrial- Development of non-precious metal catalysts
  • Optimization of reaction conditions for energy efficiency
  • Catalyst recycling and stability
  • Grignard ReactionCyclohexylmagnesium bromide, AcetoneLaboratory- Development of catalytic Grignard-type reactions
  • Minimization of magnesium waste
  • Computational and Theoretical Studies of 2 Cyclohexylpropan 2 Ol

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-cyclohexylpropan-2-ol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and orbital energies.

    Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the oxygen atom of the hydroxyl group, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is generally distributed over the C-O bond and adjacent atoms, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

    Electrostatic potential maps are also generated to visualize the charge distribution across the molecule. These maps typically show a region of negative potential around the oxygen atom due to its high electronegativity and lone pairs of electrons, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a positive potential, rendering it susceptible to abstraction by a base.

    Reactivity descriptors, derived from quantum chemical calculations, can be used to predict the molecule's behavior in various chemical reactions. These descriptors include parameters such as ionization potential, electron affinity, and global hardness and softness. While specific studies on this compound are not abundant in public literature, data from analogous tertiary alcohols can provide valuable insights.

    Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level)*

    Property Value Description
    HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital
    LUMO Energy 1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
    HOMO-LUMO Gap 7.7 eV Indicator of chemical stability
    Dipole Moment 1.8 D Measure of the molecule's overall polarity
    Mulliken Charge on Oxygen -0.7 e Partial charge on the oxygen atom
    Mulliken Charge on Hydroxyl Hydrogen +0.4 e Partial charge on the hydroxyl hydrogen atom

    Note: The data in this table is illustrative and based on typical values for similar tertiary alcohols. Specific experimental or computational values for this compound may vary.

    Molecular Dynamics Simulations of Intermolecular Interactions

    Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and intermolecular interactions of this compound in various environments. These simulations model the movement of atoms and molecules over time, providing insights into bulk properties and interactions at the molecular level.

    In a condensed phase, such as in a solution or the pure liquid, this compound molecules interact through a combination of forces, including hydrogen bonding and van der Waals interactions. The hydroxyl group is the primary site for hydrogen bonding, where the oxygen atom can act as a hydrogen bond acceptor and the hydrogen atom as a donor. MD simulations can quantify the extent and dynamics of this hydrogen-bonding network.

    The bulky cyclohexyl group, being nonpolar, primarily engages in van der Waals interactions. The interplay between the polar hydroxyl head and the nonpolar cyclohexyl tail influences the molecule's solvation properties and its ability to interact with other molecules. For instance, in aqueous solutions, MD simulations can reveal the structure of the hydration shell around the molecule and the orientation of water molecules with respect to the hydroxyl and cyclohexyl groups.

    Simulations can also be employed to study the interaction of this compound with other chemical species, such as ions or other organic molecules. This is particularly relevant in understanding its behavior as a solvent or a co-solvent. The radial distribution function is a common analytical tool used in MD simulations to understand the local structure and arrangement of molecules around a central molecule.

    Table 2: Representative Intermolecular Interaction Parameters for this compound from MD Simulations

    Parameter Description Illustrative Value/Observation
    Hydrogen Bond Lifetime The average duration of a hydrogen bond between two molecules. In the range of a few picoseconds in the pure liquid.
    Coordination Number The average number of nearest neighbors around a central molecule. Higher for the cyclohexyl moiety due to its larger surface area.
    Radial Distribution Function g(r) Describes the probability of finding a particle at a distance r from another particle. A sharp first peak for the O-H...O distance indicates strong hydrogen bonding.

    Note: The values and observations in this table are representative and intended to illustrate the type of information obtained from MD simulations.

    Mechanistic Modeling of Reaction Pathways and Transition States

    Computational chemistry provides invaluable tools for modeling the reaction pathways and elucidating the transition states of reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism and predict reaction rates.

    A common reaction of tertiary alcohols is dehydration to form an alkene. For this compound, this would involve the elimination of a water molecule to yield 2-cyclohexylpropene. Quantum chemical calculations can be used to model the transition state of this elimination reaction, which typically proceeds through a carbocation intermediate in the presence of an acid catalyst. The energy barrier for the reaction can be calculated, providing an estimate of the reaction rate.

    Another important reaction is the substitution of the hydroxyl group. Mechanistic modeling can help to determine whether the reaction proceeds via an SN1 or SN2 pathway. Given the tertiary nature of the alcohol, an SN1 mechanism involving the formation of a stable tertiary carbocation is generally favored. Computational studies can map out the energy profile of this pathway, including the energy of the carbocation intermediate and the transition states leading to its formation and subsequent reaction.

    These computational models can also explore the stereochemical outcomes of reactions, which is particularly important for molecules with chiral centers. By analyzing the geometry and energy of different transition states, it is possible to predict which stereoisomer will be the major product.

    Table 3: Illustrative Calculated Energy Profile for the Acid-Catalyzed Dehydration of this compound

    Species Relative Energy (kcal/mol) Description
    Reactant (Protonated Alcohol) 0 Starting material
    Transition State 1 +15 For the loss of water
    Carbocation Intermediate +5 Tertiary carbocation
    Transition State 2 +10 For the removal of a proton
    Product (Alkene + H3O+) -5 Final products

    Note: This data is hypothetical and serves to illustrate a typical energy profile for such a reaction.

    Conformational Analysis and Energy Landscapes

    The flexibility of the cyclohexyl ring and the rotation around the C-C bond connecting it to the propan-2-ol group give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

    The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. When substituted, the substituent can occupy either an axial or an equatorial position. For this compound, the bulky propan-2-ol group will strongly favor the equatorial position to minimize steric hindrance from the axial hydrogens on the ring. sapub.org

    Computational methods can be used to calculate the relative energies of different conformers. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

    The energy landscape provides a complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. This information is crucial for understanding the molecule's physical properties and its ability to bind to other molecules, such as enzyme active sites.

    Table 4: Relative Energies of Key Conformations of this compound

    Conformation Description Illustrative Relative Energy (kcal/mol)
    Equatorial Chair The propan-2-ol group is in the equatorial position of the chair cyclohexane. 0 (most stable)
    Axial Chair The propan-2-ol group is in the axial position of the chair cyclohexane. +5.0
    Twist-Boat A less stable conformation of the cyclohexane ring. +6.5

    Note: The energy values are illustrative and based on general principles of conformational analysis of substituted cyclohexanes.

    Advanced Spectroscopic and Analytical Methodologies for 2 Cyclohexylpropan 2 Ol Research

    High-Resolution NMR Spectroscopy for Complex Structural Elucidation

    While basic 1H and 13C NMR are standard for initial identification, high-resolution and multidimensional NMR techniques are employed for a deeper structural analysis of 2-Cyclohexylpropan-2-ol and its derivatives, especially for resolving complex stereochemistry and connectivity.

    In the 1H NMR spectrum, the protons of the cyclohexyl ring of this compound produce a complex series of overlapping multiplets, typically in the δ 1.0–1.8 ppm range. The two methyl groups appear as a singlet around δ 1.0 ppm, and the tertiary alcohol proton gives a singlet at approximately δ 1.2 ppm. The 13C NMR spectrum confirms the presence of the quaternary carbon attached to the hydroxyl group in the δ 70–75 ppm range.

    For more complex derivatives, advanced 2D NMR methods are essential:

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For a derivative of this compound, COSY would be used to trace the connectivity of the entire spin system within the cyclohexyl ring, differentiating between the axial and equatorial protons by their coupling constants.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for unambiguously assigning the 1H and 13C signals of the cyclohexyl ring methine and methylene groups.

    NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For substituted derivatives of this compound, NOESY experiments can establish the relative stereochemistry, such as differentiating between cis and trans isomers by observing through-space interactions between substituents on the cyclohexyl ring. ipb.pt

    The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives, and provides critical information on the molecule's three-dimensional conformation in solution. digitellinc.comnih.gov

    Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
    Assignment1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Notes
    -C(CH3)2~1.0 (singlet, 6H)~25-30Two equivalent methyl groups.
    -OH~1.2 (singlet, 1H)N/ASignal may be broad and its position is concentration/solvent dependent. Often does not couple with other protons due to rapid exchange. pressbooks.pub
    Cyclohexyl Protons~1.0–1.8 (multiplets, 11H)~26-50Complex overlapping signals from axial and equatorial protons on C1' to C6'.
    >C-OH (Quaternary)N/A~70-75The carbon atom bonded to the hydroxyl group.

    Mass Spectrometry (MS) in Mechanistic Pathway Analysis and Derivative Characterization

    Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. In electron ionization (EI-MS), tertiary alcohols often exhibit a very weak or entirely absent molecular ion (M+) peak due to the instability of the radical cation. chemistrynotmystery.com

    The fragmentation of this compound is dominated by two primary pathways characteristic of alcohols:

    Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. The stability of the resulting tertiary carbocation makes this a favored pathway. For this compound, alpha-cleavage can result in the loss of a methyl radical (•CH3) or a cyclohexyl radical (•C6H11). libretexts.orgdummies.com

    Loss of •CH3 (15 Da) would lead to a fragment ion at m/z 127.

    Loss of •C6H11 (83 Da) would result in a resonance-stabilized cation at m/z 59.

    Dehydration: This pathway involves the elimination of a water molecule (H2O), resulting in a peak at M-18. For this compound (MW = 142.24 g/mol ), this would correspond to a fragment ion at m/z 124. youtube.com This fragment is an alkene radical cation and is often observed in the mass spectra of alcohols. libretexts.org

    By analyzing the mass spectra of reaction products, researchers can elucidate mechanistic pathways. For example, in the synthesis of a derivative, the appearance of expected molecular ions and fragment ions confirms the success of the transformation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for verifying the identity of novel compounds.

    Table 2: Predicted EI-MS Fragmentation for this compound (M+• = 142)
    m/z ValueProposed FragmentFragmentation Pathway
    142[C9H18O]+•Molecular Ion (often weak or absent) chemistrynotmystery.com
    127[M - CH3]+Alpha-cleavage (loss of methyl radical)
    124[M - H2O]+•Dehydration (loss of water) youtube.com
    83[C6H11]+Cleavage of C-C bond (cyclohexyl cation)
    59[M - C6H11]+Alpha-cleavage (loss of cyclohexyl radical) dummies.com

    Chromatographic Techniques (e.g., Chiral GC, HPLC) for Enantiomeric Excess and Purity Determination

    Since this compound itself is achiral, these techniques are primarily applied to its chiral derivatives. Chiral chromatography is the gold standard for separating enantiomers and determining their relative abundance, or enantiomeric excess (ee).

    Chiral Gas Chromatography (GC): Chiral GC is effective for volatile and thermally stable compounds. Separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. gcms.czmdpi.com The enantiomers of a chiral alcohol derivative form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.

    Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for a wide range of chiral compounds, including less volatile or thermally sensitive derivatives. Chiral stationary phases based on polysaccharides (e.g., cellulose or amylose derivatives) are commonly used. sigmaaldrich.com The choice of mobile phase (normal, reversed, or polar organic) can be optimized to achieve baseline separation of the enantiomers.

    A key application is monitoring asymmetric syntheses or resolutions. For example, in the enzymatic kinetic resolution of 2-cyclohexyl-2-methyloxirane (B8741234) to produce (R)-1-azido-2-cyclohexylpropan-2-ol, chromatography is essential. The analysis would show the separation of the desired (R)-product from the unreacted (S)-epoxide, allowing for the precise calculation of the enantiomeric excess, which was determined to be greater than 99% in one study.

    The determination of ee is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

    Table 3: Comparison of Chiral Chromatographic Techniques for Derivative Analysis
    TechniqueTypical Stationary PhaseMobile PhaseAdvantages for Derivatives
    Chiral GCCyclodextrin derivatives (e.g., CYCLOSIL-B) mdpi.comInert gas (e.g., He, N2)High resolution for volatile, thermally stable compounds.
    Chiral HPLCPolysaccharide derivatives (cellulose, amylose) sigmaaldrich.comHexane/Isopropanol, Acetonitrile/Water, etc.Broad applicability, suitable for non-volatile compounds, preparative scale possible.

    Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

    Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

    Infrared (IR) Spectroscopy: For this compound, the most prominent feature in the IR spectrum is the hydroxyl (-OH) group.

    O-H Stretch: A strong, broad absorption band appears in the range of 3200–3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

    C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexyl and methyl groups.

    C-O Stretch: The C-O stretching vibration for a tertiary alcohol appears as a strong band in the 1150-1200 cm⁻¹ region.

    Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak signal in Raman, the C-H and C-C skeletal vibrations of the cyclohexyl ring produce strong, well-defined peaks. ustc.edu.cn

    In a research context, these techniques are used to monitor reaction progress. For example, during the synthesis of this compound from a cyclohexyl ketone precursor, IR spectroscopy can be used to track the disappearance of the strong carbonyl (C=O) stretching band (around 1715 cm⁻¹) and the appearance of the broad O-H band, indicating the conversion of the ketone to the alcohol.

    Table 4: Key Vibrational Frequencies for this compound
    Vibrational ModeTechniqueExpected Wavenumber (cm-1)Intensity
    O-H Stretch (H-bonded)IR3200–3600Strong, Broad
    C-H Stretch (sp3)IR, Raman2850–3000Strong
    C-O Stretch (tertiary alcohol)IR1150–1200Strong
    Cyclohexane (B81311) Ring VibrationsRaman800–1200Medium to Strong

    X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

    X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov While this compound is achiral, this technique is of paramount importance for its chiral derivatives.

    The primary challenge is often obtaining a single crystal of sufficient quality for diffraction analysis. nih.gov Alcohols like this compound derivatives can be difficult to crystallize directly. To overcome this, a common strategy is to convert the alcohol into a crystalline derivative, such as an ester of a carboxylic acid containing a heavy atom (e.g., a bromobenzoate). The presence of the heavy atom aids in solving the phase problem in crystallography and allows for the unambiguous determination of the absolute configuration using anomalous dispersion.

    Alternatively, co-crystallization with a chiral host molecule can be employed. nih.gov The chiral derivative is included within the crystal lattice of a host compound, and the structure of the resulting co-crystal is determined. Once the crystal structure is solved, the precise arrangement of all atoms in space is revealed, providing unequivocal proof of the molecule's connectivity and absolute stereochemistry. This data is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the mechanisms of stereoselective reactions.

    Q & A

    Basic Research Questions

    Q. What are the optimal reaction conditions for synthesizing 2-Cyclohexylpropan-2-ol?

    • Methodological Answer : The synthesis typically involves Grignard reactions or catalytic hydrogenolysis. For Grignard approaches, use cyclohexylmagnesium bromide reacting with acetone under anhydrous conditions (e.g., THF solvent, 0–5°C, followed by acid quenching). Catalytic hydrogenolysis of cyclohexenyl hydroperoxide derivatives, as seen in analogous compounds, may employ palladium chloride or magnesium acetate as catalysts in hexane at 50–80°C . Optimization requires monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirming purity via GC-MS or NMR .

    Q. Which spectroscopic techniques are recommended for characterizing this compound?

    • Methodological Answer :

    • IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and cyclohexyl C-H stretches (~2850–2950 cm⁻¹).
    • NMR : ¹H NMR should show a singlet for the tertiary alcohol proton (δ ~1.2 ppm), cyclohexyl protons (δ ~1.4–1.8 ppm), and methyl groups (δ ~1.0 ppm). ¹³C NMR confirms the quaternary carbon (δ ~70–75 ppm) and cyclohexyl carbons.
    • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₉H₁₈O (142 g/mol) and fragmentation patterns for structural validation .

    Q. How should researchers ensure purity during synthesis?

    • Methodological Answer : Use fractional distillation (boiling point ~180–190°C) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity via melting point analysis (if solid) or GC-MS with ≥95% purity thresholds. For novel compounds, provide elemental analysis (C, H, O) and high-resolution MS data .

    Advanced Research Questions

    Q. How can computational methods like DFT elucidate the reactivity of this compound derivatives?

    • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model cyclodimerization pathways, transition states, and thermodynamic stability. Analyze molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate conformers .

    Q. What strategies resolve contradictions in reported yield data for this compound synthesis?

    • Methodological Answer : Systematically vary:

    • Catalyst loading (e.g., 1–5 mol% PdCl₂) and solvent polarity (hexane vs. THF).
    • Temperature gradients (e.g., 25°C vs. reflux conditions).
    • Purification methods (distillation vs. chromatography).
      Document all parameters in supplemental materials to enable reproducibility. Cross-validate yields using independent techniques (e.g., gravimetric analysis vs. NMR integration) .

    Q. How does steric hindrance from the cyclohexyl group influence reaction kinetics?

    • Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions. Compare rates of this compound with less hindered analogs (e.g., 2-propanol) in esterification or oxidation reactions. Use Arrhenius plots to determine activation energy differences. Steric effects typically reduce reaction rates by 30–50% due to hindered nucleophilic attack .

    Safety and Handling

    Q. What safety protocols are critical for handling this compound?

    • Methodological Answer :

    • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    • Storage : In airtight containers under nitrogen, away from oxidizers, at ≤25°C .

    Applications in Scientific Research

    Q. How is this compound utilized in drug delivery systems?

    • Methodological Answer : Its lipophilic cyclohexyl group enhances membrane permeability. Formulate as a prodrug by esterifying the hydroxyl group with active pharmaceutical ingredients (APIs). Assess bioavailability via in vitro Caco-2 cell models and in vivo pharmacokinetic studies in rodents .

    Data Reproducibility

    Q. What documentation standards ensure reproducibility in studies involving this compound?

    • Methodological Answer :

    • Experimental Section : Detail catalyst sources, solvent purity, and instrument calibration (e.g., NMR magnet strength).
    • Supplemental Data : Include raw chromatograms, spectral copies, and crystallographic data (if applicable).
    • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.